rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis

Analytical Chemistry Building Block Procurement Peptide Synthesis

The target compound, rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis (CAS 2174001-81-9), is a racemic, cis-configured γ-amino acid derivative supplied as a hydrochloride salt with molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol. It belongs to a class of cyclic, conformationally restricted amino acid building blocks that are distinct from linear GABAergic analogs.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
Cat. No. B12305800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1CC(CC1CC(=O)O)N.Cl
InChIInChI=1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
InChIKeyZYODZIQGSWUCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis – Core Identity and Procurement Classification


The target compound, rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis (CAS 2174001-81-9), is a racemic, cis-configured γ-amino acid derivative supplied as a hydrochloride salt with molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It belongs to a class of cyclic, conformationally restricted amino acid building blocks that are distinct from linear GABAergic analogs. The compound’s defining structural features are the 1,3-cis substitution of the aminocyclopentane core and the extension of the carboxylic acid group via a methylene spacer (acetic acid side chain), which differentiates it from both direct cyclopentane-carboxylic acids and the 2-amino positional isomers that dominate the foldamer literature .

Why Generic Substitution Fails for rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis


Generic substitution among aminocyclopentylacetic acid isomers is precluded by the stereoelectronic consequences of amino-group position and ring geometry. Enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acids exhibit divergent pharmacological activities at GABA(C) receptors, with affinity differences exceeding 30-fold between stereoisomers [1]. In the oligo-γ-peptide domain, extensive computational and spectroscopic work has established that the 2-aminocyclopentylacetic acid scaffold (γAc₅a) preferentially adopts a right-handed 14-helical conformation, a folding propensity that is directly governed by the 1,2-substitution pattern and stereochemistry . The target compound’s 1,3-cis relationship positions the amino and acetic acid groups on opposite faces of the cyclopentane ring, altering the backbone dihedral angles available for peptide incorporation and receptor recognition relative to 2-amino or trans-configured isomers. Without quantitative comparative conformational or pharmacological data for this exact isomer against named comparators, a risk-averse procurement strategy cannot treat these positional and stereochemical variants as functionally interchangeable.

Quantitative Differentiation Evidence for rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis


Purity and Identity Confirmation Against the Methyl Ester Analog

The racemic cis-3-aminocyclopentylacetic acid hydrochloride is supplied with a minimum purity specification of 95% . This is distinguishable from the more commonly cataloged methyl ester analog, rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride (CAS 2137709-33-0), which harbors a distinct reactivity and toxicity profile [1]. The hydrochloride salt of the free acid provides straightforward aqueous solubility without the need for ester hydrolysis, a practical advantage for direct use in peptide coupling or salt metathesis steps.

Analytical Chemistry Building Block Procurement Peptide Synthesis

Conformational Scaffold Divergence from 2-Aminocyclopentylacetic Acid Foldamers

Oligo-γ-peptides constructed from chiral (1S,2S)-2-aminocyclopentylacetic acid (γAc₅a) residues adopt a well-characterized right-handed 14-helix in both gas phase and solution, as determined by density functional theory (DFT) calculations and circular dichroism (CD) spectroscopy . The target compound, possessing a 1,3-substitution pattern, moves the amino group from the γAc₅a β-position to a more remote ring location. While no direct head-to-head experimental comparison between the 1,3-cis and 1,2-substituted analogs exists in the published literature, class-level knowledge of cyclopentane conformational restriction indicates that the 1,3-cis geometry precludes the specific Cβ–Cγ bond constraint that drives 14-helix formation, thereby offering a topologically distinct scaffold for helix mimetic design.

Foldamer Chemistry Peptidomimetics Conformational Analysis

Pharmacological Distance from 3-Aminocyclopentanecarboxylic Acid GABA(C) Ligands

At recombinant human GABA(C) ρ₁ and ρ₂ receptors expressed in Xenopus oocytes, the cyclopentane-carboxylic acid analog (+)-CACP acts as a partial agonist with EC₅₀ values of 26.1 ± 1.1 µM (ρ₁) and 20.1 ± 2.1 µM (ρ₂), while its enantiomer (-)-CACP is considerably weaker (EC₅₀ ρ₁ = 78.5 ± 3.5 µM; EC₅₀ ρ₂ = 63.8 ± 23.3 µM) [1]. These compounds possess a carboxylic acid directly attached to the cyclopentane ring, in contrast to the target compound’s methylene-extended acetic acid side chain. The elongation of the carboxyl-bearing arm is expected to reposition the anionic group relative to the ammonium cation, a critical determinant of GABA receptor pharmacophore geometry. No published electrophysiological data exist for the acetic acid analog, making the carboxylic acid series a reference point for structural-activity divergence rather than a direct comparator.

GABA Receptor Pharmacology Neurochemistry Drug Discovery

Optimal Research and Procurement Applications for rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis


Scaffold for Non-Helical γ-Peptide Foldamer Libraries

Based on the class-level inference that the 1,3-cis substitution pattern disrupts the Cβ–Cγ constraint driving 14-helix formation in 2-aminocyclopentylacetic acid foldamers , this compound is the procurement choice for research groups aiming to explore alternative, non-helical γ-peptide secondary structures. The 1,3-relationship generates a distinct backbone dihedral angle profile unavailable from the 2-amino isomer series.

GABA Receptor Pharmacophore Homologation Studies

The acetic acid side chain homologates the carboxylate relative to the extensively characterized 3-aminocyclopentanecarboxylic acid (CACP) series, where (+)-CACP displays EC₅₀ values of 26.1 µM at ρ₁ and 20.1 µM at ρ₂ GABA(C) receptors [1]. Researchers designing structure-activity relationship (SAR) studies to map the GABA(C) receptor’s tolerance to anionic-group displacement require the acetic acid scaffold specifically; the carboxylic acid analogs cannot address this parameter.

Synthetic Route Optimization via Pre-Formed Hydrochloride Salt

The compound is supplied as a hydrochloride salt with a verified minimum purity of 95% . Unlike the methyl ester analog, which carries acute oral toxicity (H302) and skin irritation (H315) hazard warnings [2], the free acid hydrochloride eliminates the ester hydrolysis step and allows direct incorporation into amide coupling reactions, reducing synthetic step count and simplifying safety data sheet review for procurement.

Chiral Resolution and Enantiopure Building Block Production

As a racemic mixture of the (1R,3S) and (1S,3R) enantiomers, this compound serves as a starting point for chiral preparative chromatography resolution. The resulting enantiopure materials can be used to extend the stereochemical SAR studies initiated with the CACP enantiomer series [1], where a 3-fold difference in GABA(C) receptor potency between (+)- and (-)-CACP was observed, underscoring the critical importance of defined stereochemistry.

Quote Request

Request a Quote for rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.